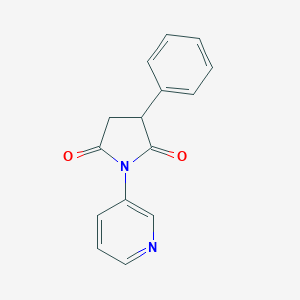
N-(3-Pyridyl)-3-phenylsuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Pyridyl)-3-phenylsuccinimide, commonly known as 'NPS', is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H12N2O. NPS has been extensively studied for its potential applications in various fields, including pharmacology, medicinal chemistry, and neuroscience.
作用機序
The mechanism of action of NPS is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and sleep. NPS has been shown to enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
NPS has been shown to exhibit a range of biochemical and physiological effects. In animal studies, NPS has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the activity of GABA receptors, leading to anxiolytic and sedative effects. In addition, NPS has been shown to exhibit neuroprotective properties, which may have potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
NPS has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, NPS has some limitations for lab experiments. It is toxic in high doses and requires careful handling. In addition, the mechanism of action of NPS is not fully understood, which may limit its potential applications in some areas of research.
将来の方向性
There are several future directions for the study of NPS. One area of research is the development of novel compounds based on the structure of NPS, which may exhibit improved pharmacological properties. Another area of research is the investigation of the mechanism of action of NPS, which may lead to a better understanding of its potential applications. In addition, the study of NPS in animal models of neurodegenerative disorders may provide insights into its potential therapeutic applications.
合成法
The synthesis of NPS involves the reaction of 3-pyridinecarboxylic acid with phenylsuccinic anhydride in the presence of a catalyst. The reaction mixture is then heated and refluxed to obtain NPS in high yield. The purity of the compound can be further enhanced by recrystallization.
科学的研究の応用
NPS has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, NPS has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, NPS has been used as a building block for the synthesis of various biologically active compounds. In neuroscience, NPS has been shown to modulate the activity of GABA receptors, which are implicated in the regulation of anxiety, depression, and sleep.
特性
CAS番号 |
125709-33-3 |
|---|---|
製品名 |
N-(3-Pyridyl)-3-phenylsuccinimide |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
3-phenyl-1-pyridin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2 |
InChIキー |
JYHMYXSDHJOVOI-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
125709-33-3 |
同義語 |
N-(3-pyridyl)-3-phenylsuccinimide NPPS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



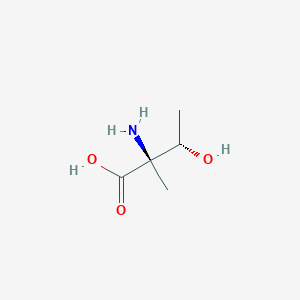
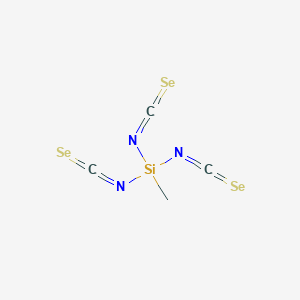
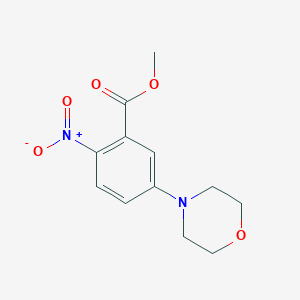
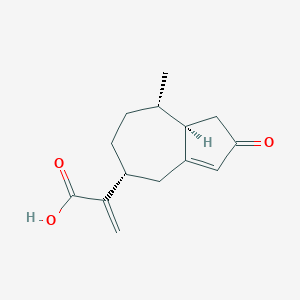

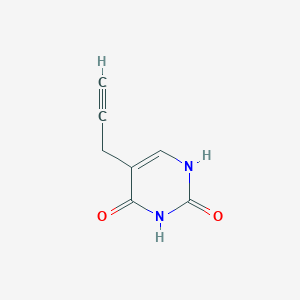


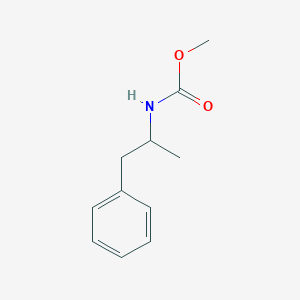

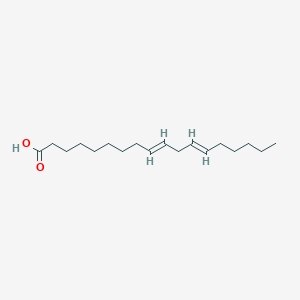
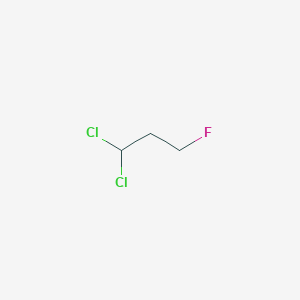
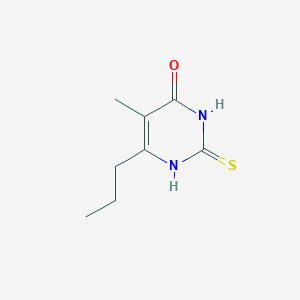
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)